2-(2-Ethoxyphenoxy)acetaldehyde
Overview
Description
2-(2-Ethoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyphenoxy)acetaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-ethoxyphenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-ethoxyphenol in a suitable solvent such as dichloromethane.
- Add chloroacetaldehyde to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Extract the product using an organic solvent and purify it through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. Solvents like ethyl acetate and methanol are commonly used for extraction and purification .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-(2-Ethoxyphenoxy)acetic acid.
Reduction: 2-(2-Ethoxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethoxyphenoxy)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to participate in various addition and condensation reactions. The phenoxy ring can also undergo electrophilic aromatic substitution, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)acetaldehyde
- 2-(2-Propoxyphenoxy)acetaldehyde
- 2-(2-Butoxyphenoxy)acetaldehyde
Uniqueness
2-(2-Ethoxyphenoxy)acetaldehyde is unique due to its specific ethoxy substitution, which imparts distinct chemical properties compared to its analogs. The ethoxy group influences the compound’s reactivity and solubility, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSITDCKXHVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472644 | |
Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103181-55-1 | |
Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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